5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and COX-2 Inhibition
Pyrimidine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. For example, certain pyrimidine-pyridine hybrids have shown significant cyclooxygenase-2 (COX-2) inhibitory activity, surpassing that of known COX-2 inhibitors like celecoxib in certain cases. These compounds have also demonstrated lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a possibly safer profile for gastrointestinal health (Abdelgawad, Bakr, & Azouz, 2018).
Fluorescent Probes
Pyrimidine derivatives, particularly those involving indole units, have been developed as fluorescent probes. These compounds exhibit large Stokes shifts and solvent-dependent fluorescence enhancements, making them useful as structural probes for studying nucleic acids (Mizuta, Seio, Miyata, & Sekine, 2007).
Antimicrobial Activity
Derivatives incorporating pyrimidine structures have shown potential in antimicrobial applications, displaying activity against a range of bacterial and fungal pathogens. This suggests the utility of these compounds in developing new antibacterial and antifungal agents, potentially addressing the growing concern of antibiotic resistance (Akhaja & Raval, 2012).
Antitumor Activity
Some pyrimidine derivatives exhibit antitumor properties through mechanisms such as antimitotic activity. These compounds can interfere with cell division, making them potential candidates for cancer therapy. The structural features of these compounds, such as specific substituents and functional groups, play a crucial role in their antitumor efficacy (Temple, Rener, Waud, & Noker, 1992).
Urease Inhibition
Research has also explored the urease inhibitory activity of pyrimidine derivatives, which is relevant for medical applications such as the treatment of peptic ulcers and urinary tract infections caused by urease-producing bacteria. This highlights the potential of pyrimidine compounds in developing novel therapeutics for such conditions (Rauf et al., 2010).
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-10-21-18-16(19(26)23(3)20(27)22(18)2)17(12)28-11-15(25)24-9-8-13-6-4-5-7-14(13)24/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKIYDMLYFYKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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